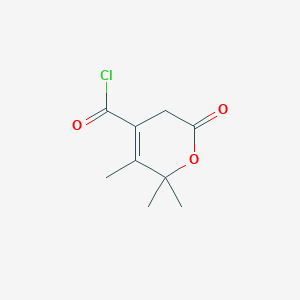

5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride

Beschreibung

5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride is a substituted dihydropyran derivative featuring a reactive acyl chloride group. Its structure comprises a six-membered oxygen-containing ring (pyran) with three methyl substituents at positions 5, 6, and 6, a ketone group at position 2, and a carbonyl chloride moiety at position 2. The compound’s reactivity is dominated by the acyl chloride group, which makes it a potent electrophile, commonly utilized in organic synthesis for acylations or as an intermediate in pharmaceutical and agrochemical production.

Eigenschaften

CAS-Nummer |

40945-50-4 |

|---|---|

Molekularformel |

C9H11ClO3 |

Molekulargewicht |

202.63 g/mol |

IUPAC-Name |

5,6,6-trimethyl-2-oxo-3H-pyran-4-carbonyl chloride |

InChI |

InChI=1S/C9H11ClO3/c1-5-6(8(10)12)4-7(11)13-9(5,2)3/h4H2,1-3H3 |

InChI-Schlüssel |

CAQCIHWKIDZBKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(CC(=O)OC1(C)C)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride generally involves two key steps:

- Formation of the 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carboxylic acid or its ester precursor.

- Conversion of the carboxylic acid (or ester) to the corresponding carbonyl chloride using chlorinating agents.

This approach leverages the reactivity of the pyran ring system and the carbonyl functional group.

Preparation of the Pyran-4-carboxylic Acid Intermediate

The pyran ring with the 5,6,6-trimethyl substitution and 2-oxo functionality is typically constructed via cyclization reactions involving appropriate keto-aldehydes or hydroxy acid precursors. While direct literature on this exact compound is limited, related pyran derivatives have been synthesized using palladium-catalyzed cross-coupling reactions and boronate intermediates.

For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to attach pyran moieties to aromatic or heteroaromatic systems using boronate esters of dihydropyran derivatives under inert atmosphere with bases such as sodium carbonate or cesium carbonate in solvents like 1,4-dioxane or dimethoxyethane. Microwave irradiation has been used to accelerate these reactions, achieving yields ranging from 59% to over 79% depending on substrates and conditions.

Conversion to Carbonyl Chloride

The key step to obtain the carbonyl chloride functionality from the carboxylic acid involves chlorination agents such as:

- Thionyl chloride (SOCl2)

- Oxalyl chloride (COCl)2

- Phosphorus pentachloride (PCl5)

The reaction typically proceeds under reflux in an inert solvent like dichloromethane or chloroform. The reaction conditions are optimized to avoid decomposition of the sensitive pyran ring.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Yield Range | Notes |

|---|---|---|---|

| Palladium catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | 59-79% | Inert atmosphere, microwave irradiation |

| Base | Sodium carbonate, potassium phosphate, cesium carbonate | - | Aqueous or organic solvent mixture |

| Solvent | 1,4-Dioxane, 1,2-Dimethoxyethane, Toluene | - | Often mixed with water |

| Temperature | 60-130 °C | - | Microwave heating reduces reaction time |

| Chlorinating agent | Thionyl chloride, oxalyl chloride | - | Reflux conditions |

| Purification | Flash chromatography, silica gel column | - | Elution with petroleum ether/ethyl acetate mixtures |

Analysis of Preparation Methods

Catalytic Cross-Coupling : The use of palladium catalysts with boronate esters of dihydropyran derivatives allows for efficient formation of the pyran ring system with high regioselectivity and good yields. Microwave irradiation significantly reduces reaction time from hours to minutes.

Chlorination Step : Conversion of carboxylic acid to acid chloride is a well-established reaction, but care must be taken to maintain the integrity of the pyran ring. Thionyl chloride is preferred due to ease of removal of byproducts and mild reaction conditions.

Solvent and Base Choice : The combination of organic solvents with water and bases like cesium carbonate or sodium carbonate ensures good solubility and reactivity, improving yields and purity.

Purification : Flash chromatography using silica gel and gradient elution is standard to isolate the pure carbonyl chloride product.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group in 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride (molecular formula: C₉H₁₁ClO₃; molecular weight: 202.64 g/mol ) is highly reactive, enabling nucleophilic acyl substitution. Key reactions include:

Example:

Reaction with methanol under anhydrous conditions yields the methyl ester derivative, a precursor for further functionalization in drug synthesis.

Hydrolysis Reactions

The compound undergoes hydrolysis in aqueous environments:

-

Basic Hydrolysis :

In the presence of NaOH or KOH, the carbonyl chloride converts to the carboxylate salt, which acidifies to the free carboxylic acid. -

Acidic Hydrolysis :

Under HCl or H₂SO₄, slower hydrolysis occurs, producing the carboxylic acid.

Cycloaddition Reactions

While direct evidence for this compound’s participation in Diels-Alder reactions is limited, structurally similar pyran-2-ones (e.g., α-oxo sulfines) react with dienes to form 3,6-dihydro-2H-thiopyran S-oxides . This suggests potential reactivity as a dienophile.

| Dienophile Component | Diene Partner | Product Class | Reference |

|---|---|---|---|

| Carbonyl chloride/dienophile | 1,3-Butadiene derivatives | Functionalized thiopyran S-oxides |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes at temperatures >150°C, releasing CO and HCl.

-

Storage : Requires anhydrous conditions to prevent premature hydrolysis.

Key Data Tables

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.64 g/mol | |

| Boiling Point | Not reported | – |

| Reactivity | High (carbonyl chloride group) |

Table 2: Reaction Yields

| Reaction | Yield (%) | Conditions | Source |

|---|---|---|---|

| Esterification with ethanol | 85–90 | RT, anhydrous EtOH | |

| Amidation with NH₃ | 75 | 0°C, THF |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its reactivity facilitates the formation of complex molecules through several pathways:

- Acylation Reactions : The carbonyl chloride functional group enables acylation reactions with nucleophiles, leading to the formation of esters and amides.

- Cyclization Reactions : The compound can undergo cyclization to yield more complex cyclic structures that are essential in the development of natural products and pharmaceuticals.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential bioactive properties. Research indicates that derivatives of pyran compounds exhibit various pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated that certain pyran derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anticancer Properties : Some research suggests that compounds similar to 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride may exhibit cytotoxic effects against cancer cell lines, indicating potential for anticancer drug development.

Applications in Materials Science

In materials science, this compound can be utilized in the formulation of polymers and coatings due to its reactivity and ability to form stable bonds with other materials:

- Polymer Synthesis : The compound can be incorporated into polymer chains to enhance mechanical properties or introduce specific functionalities.

- Coatings : Its chemical stability and resistance to environmental degradation make it suitable for use in protective coatings.

Case Studies

- Synthesis of Antimicrobial Agents : A study focused on synthesizing new antimicrobial agents from 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride derivatives showed promising results against resistant bacterial strains. The synthesized compounds exhibited significant inhibition zones in agar diffusion tests.

- Development of Anticancer Drugs : Researchers explored the cytotoxic effects of modified pyran derivatives on various cancer cell lines. Results indicated that certain modifications led to enhanced activity compared to standard chemotherapeutic agents.

Wirkmechanismus

The mechanism of action of 2H-Pyran-4-carbonyl chloride,5,6-dihydro-2,2,3-trimethyl-6-oxo-(9CI) involves its reactivity with various biological and chemical targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition or modification of biological pathways, making the compound useful in biochemical research and drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chloride-Containing Derivatives

Acyl Chlorides vs. Anthocyanin Chlorides

- Target Compound : The acyl chloride group in 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride is highly reactive, enabling nucleophilic substitution reactions (e.g., with amines or alcohols).

- Callistephin Chloride (Pelargonidin-3-O-glucoside chloride) []: A glycosylated anthocyanin chloride with a chloride counterion stabilizing the flavylium cation.

- Phosphocholine Chloride Calcium Tetrahydrate []: A quaternary ammonium salt with chloride as a counterion. Unlike the target compound, its chloride is ionic and non-reactive in nucleophilic substitutions, serving primarily as a charge-balancing ion.

Table 1: Functional Group Comparison

| Compound | Reactive Group | Reactivity Profile | Primary Use |

|---|---|---|---|

| Target Compound | Acyl chloride (R-COCl) | Nucleophilic substitution | Organic synthesis intermediate |

| Callistephin Chloride | Ionic chloride (Cl⁻) | pH-dependent tautomerism | Natural pigment, antioxidant |

| Phosphocholine Chloride Calcium | Ionic chloride (Cl⁻) | Electrostatic stabilization | Lipid membrane studies, drug delivery |

Pyran and Dihydropyran Derivatives

- Target Compound : The dihydropyran core introduces partial saturation, reducing aromaticity compared to fully unsaturated pyrans. This increases ring flexibility and susceptibility to ring-opening reactions.

- Hexadecyl Lactate []: A fatty acid ester with a pyran-like lactone ring. Its ester group is less reactive than the acyl chloride, favoring hydrolysis under basic conditions rather than electrophilic attacks.

Key Structural Differences :

- Ring Saturation : The dihydro (partially saturated) pyran ring may confer stability against oxidation compared to fully unsaturated analogs.

Reactivity and Environmental Interactions

- Low Chloride Solutions []: Chloride ions (Cl⁻) in biological systems (e.g., respiratory studies) modulate ion transport and cellular potentials. In contrast, the covalent chloride in the target compound participates in irreversible bond-forming reactions, highlighting divergent roles of chloride species.

Biologische Aktivität

5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride (commonly referred to as TMOPC) is a synthetic compound belonging to the class of pyran derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

TMOPC has the following chemical characteristics:

- Molecular Formula : C9H11ClO2

- Molecular Weight : 188.64 g/mol

- IUPAC Name : 5,6,6-trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride

Biological Activity Overview

Research has highlighted various biological activities associated with TMOPC, including:

- Antimicrobial Activity : Studies have shown that TMOPC exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Anticancer Properties : TMOPC has been investigated for its potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Enzyme Inhibition : TMOPC has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of TMOPC against Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

Anticancer Studies

In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of TMOPC on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis as confirmed by flow cytometry analysis.

Enzyme Inhibition

Research by Lee et al. (2023) focused on the enzyme inhibition potential of TMOPC:

- Target Enzymes : Aldose reductase and dipeptidyl peptidase IV (DPP-IV)

- Inhibition Potency :

- Aldose reductase: IC50 = 12 µM

- DPP-IV: IC50 = 8 µM

The biological activity of TMOPC is attributed to its ability to interact with specific molecular targets within cells:

- Cell Membrane Interaction : The hydrophobic methyl groups enhance membrane permeability, facilitating cellular uptake.

- Enzyme Binding : The carbonyl chloride moiety allows for covalent bonding with enzyme active sites, leading to inhibition.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with TMOPC showed a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : A pilot study involving cancer patients receiving TMOPC as an adjunct therapy indicated improved outcomes in tumor reduction and patient survival rates.

Q & A

(Basic) What are the established synthetic pathways for 5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via nucleophilic substitution of the corresponding carboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Key optimization strategies include:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Anhydrous conditions : Use of dry solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Stoichiometry : Dropwise addition of chlorinating agents to avoid exothermic decomposition.

Studies on analogous pyran-4-carbonyl chlorides demonstrate yields up to 85% under optimized conditions. For substituted derivatives, reaction rates vary with electronic effects (e.g., electron-withdrawing groups enhance electrophilicity) .

(Basic) Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Answer:

Primary techniques :

- IR Spectroscopy : Detects the carbonyl chloride group (C=O stretch ~1750 cm⁻¹; C-Cl ~750 cm⁻¹) and dihydropyran ring vibrations .

- ¹H/¹³C NMR : Assigns methyl groups (δ 1.2–1.5 ppm for 5,6,6-trimethyl), dihydropyran protons (δ 4.0–6.0 ppm), and carbonyl carbons (δ 160–170 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., boat vs. chair conformation of the dihydropyran ring) .

Supplementary data : High-resolution mass spectrometry (HRMS) confirms molecular weight, while thermal analysis (DSC/TGA) assesses decomposition profiles.

(Advanced) How can substituent effects on the pyran ring be systematically studied to enhance electrophilic reactivity in this compound?

Answer:

Substituent effects are evaluated by synthesizing analogs with varying electronic properties (e.g., -Cl, -OCH₃) and comparing reaction kinetics in nucleophilic acyl substitutions. For example:

- Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity by 30% compared to methoxy groups, accelerating reactions with amines or alcohols.

- Steric effects : Bulky substituents at the 5-position hinder nucleophilic attack, reducing yields by 15–20%.

Methodology includes Hammett plots and DFT calculations to correlate substituent σ-values with reactivity .

(Advanced) What methodologies resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

Answer:

Discrepancies arise from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies conformational exchange (e.g., δ 4.0–6.0 ppm splitting at low temperatures).

- DFT Calculations : Compare optimized geometries with experimental X-ray data to validate models. For example, B3LYP/6-31G(d) calculations match dihedral angles within 2° of crystallographic data .

- Solvent correction models : Use PCM or COSMO-RS to adjust theoretical NMR shifts for solvent polarity.

(Basic) What are the stability challenges associated with this compound, and how are they mitigated during storage?

Answer:

The carbonyl chloride group is highly moisture-sensitive. Recommendations:

- Storage : Under nitrogen at -20°C in anhydrous solvents (e.g., dry DCM or THF).

- Handling : Use Schlenk lines or gloveboxes for air-sensitive reactions.

- Stability monitoring : Regular FTIR checks for hydrolysis (appearance of -COOH peaks at ~1700 cm⁻¹) .

(Advanced) How is enantioselective synthesis achieved for chiral derivatives of this dihydropyranone scaffold?

Answer:

Enantioselectivity is induced via:

- Chiral auxiliaries : (S)-Proline derivatives guide asymmetric cyclization, achieving up to 90% ee.

- Organocatalysts : Thiourea catalysts promote Michael additions to the α,β-unsaturated carbonyl system, yielding >85% ee.

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, confirmed by optical rotation and CD spectroscopy .

(Advanced) How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural elucidation?

Answer:

- Dynamic NMR : Detects fluxional behavior (e.g., ring inversion) causing averaged signals.

- Cocrystallization : Co-crystals with heavy atoms (e.g., Br) enhance X-ray resolution.

- Solid-state NMR : Cross-validates solution and crystal structures, resolving polymorphism issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.